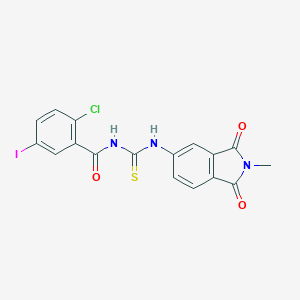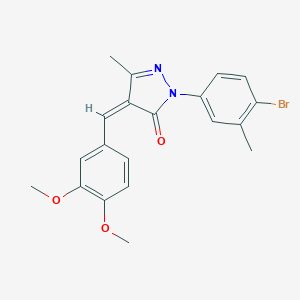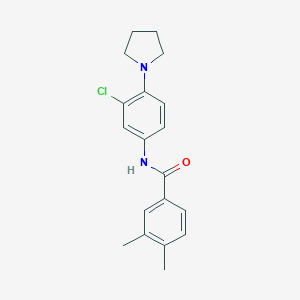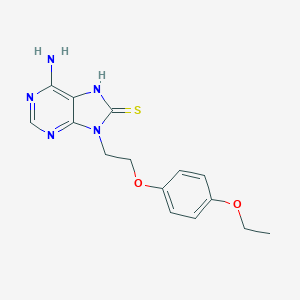
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a carbamothioyl group linked to an isoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents and reagents is also crucial to ensure the scalability and environmental sustainability of the process.
化学反应分析
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-chloro-5-iodobenzamide: Lacks the isoindoline moiety.
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide: Lacks the chloro and iodo substitutions.
Uniqueness
The unique combination of chloro, iodo, and isoindoline moieties in N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C17H11ClIN3O3S |
|---|---|
分子量 |
499.7 g/mol |
IUPAC 名称 |
2-chloro-5-iodo-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H11ClIN3O3S/c1-22-15(24)10-4-3-9(7-11(10)16(22)25)20-17(26)21-14(23)12-6-8(19)2-5-13(12)18/h2-7H,1H3,(H2,20,21,23,26) |
InChI 键 |
WLPCROMABMXUEX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromo-2-methylphenyl)-4-[[[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]amino]methylidene]-5-methylpyrazol-3-one](/img/structure/B316649.png)
![5-{2-[2-(Allyloxy)-3,5-diiodophenyl]vinyl}-4-nitro-3-methylisoxazole](/img/structure/B316650.png)
![ethyl 2-{5-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-furyl}-5-bromobenzoate](/img/structure/B316651.png)
![4-Ethyl 2-methyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B316653.png)
![Diethyl 5-{[(4-iodophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B316654.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B316656.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B316659.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B316662.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B316665.png)

![N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B316670.png)

